molecular formula C12H21NO3 B1274462 2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid CAS No. 69049-86-1

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid

Cat. No. B1274462
CAS RN: 69049-86-1
M. Wt: 227.3 g/mol
InChI Key: MDYLQMLQBRWTPP-UHFFFAOYSA-N
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Description

2-(Tert-butylcarbamoyl)cyclohexanecarboxylic acid is a chemical compound that is part of a broader class of tert-butylcarbamoyl compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The tert-butyl group is known for its steric bulk, which can influence the physical and chemical properties of the molecule it is attached to .

Synthesis Analysis

The synthesis of related tert-butylcarbamoyl compounds involves various strategies. For instance, an enantioselective synthesis approach was used to create a potent CCR2 antagonist intermediate, which involved an iodolactamization as a key step . Another synthesis method utilized a Hofmann rearrangement mediated by trichloroisocyanuric acid to synthesize a tert-butylcarbamoyl compound with a variety of functional groups . An improved synthesis of a similar compound from 3-aminobenzoic acid was described, which used milder and more selective conditions .

Molecular Structure Analysis

The molecular structure and conformation of tert-butylcarbamoyl compounds have been studied using X-ray crystallography and conformational analysis. For example, the crystal structure of a related compound showed a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond, with intermolecular hydrogen bonds forming specific dimeric structures . Another study determined the structure of a chiral cyclic amino acid ester, which was characterized using NMR spectroscopy and mass spectrometry, followed by X-ray diffraction analysis .

Chemical Reactions Analysis

Chemical reactions involving tert-butylcarbamoyl compounds can be complex due to the presence of the bulky tert-butyl group. For example, cyclohexa-1,4-dienes with a tert-butyl group were shown to function as isobutane equivalents in a transfer hydro-tert-butylation reaction catalyzed by a boron Lewis acid . Another study reported a cyclodimerization reaction of a di-tert-butyl-substituted compound, which formed a mixture of cis- and trans-isomeric lactone-acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylcarbamoyl compounds are influenced by the tert-butyl group. The steric bulk of this group can affect the molecule's reactivity, solubility, and stability. For instance, the tert-butyl group can create hydrophobic channels in the crystal structure, which can influence the solubility and packing of the molecules . The generation and reactions of lithiated tert-butyl cyclopropanecarboxylates demonstrate the reactivity of these compounds, which can be transformed into various substituted esters and acids .

Scientific Research Applications

Chemosensory Materials

One application of tert-butyl derivatives in scientific research is in the creation of chemosensory materials. A study by (Sun et al., 2015) demonstrated that benzothizole modified carbazole derivatives, including those with tert-butyl moieties, can self-assemble into nanofibers with strong blue light emission. These nanofibers are useful as fluorescent sensory materials for detecting volatile acid vapors due to their efficient exciton migration and good adsorption.

Synthesis of Mikanecic Acid

In the field of organic synthesis, tert-butyl groups play a role in the synthesis of complex organic molecules. Hoffmann and Rabe (1984) described a process involving tert-butyl propenoate for synthesizing mikanecic acid, a dicarboxylic acid, which was achieved with a 24% overall yield (Hoffmann & Rabe, 1984).

Synthesis of Factor Xa Inhibitors

Wang et al. (2017) explored the stereoselective synthesis of cyclohexane carboxamide stereoisomers starting from 3-cyclohexene-1-carboxylic acid, leading to key intermediates in the synthesis of Factor Xa inhibitors. This research highlights the importance of tert-butyl groups in medicinal chemistry (Wang et al., 2017).

Catalytic Activity in Oxidation Reactions

Tert-butyl groups are also significant in catalysis research. A study on cyclohexene oxidation using tert-butylhydroperoxide presented by (Sehlotho & Nyokong, 2004) demonstrated the role of tert-butyl-based catalysts in oxidation reactions, leading to various industrial applications.

Synthesis of Benzyl Carbamate

Campbell et al. (2009) described the enantioselective synthesis of benzyl carbamate, an essential intermediate for CCR2 antagonists, utilizing tert-butoxycarbonylamino as a key component. This underscores the significance of tert-butyl derivatives in the synthesis of pharmaceutical intermediates (Campbell et al., 2009).

Development of MOF Catalysts

In materials science, tert-butyl groups contribute to the development of Metal-Organic Frameworks (MOFs). Paul et al. (2016) reported a copper(ii) MOF synthesized from a terpyridine species containing tert-butyl, which exhibited good catalytic activity in the hydrocarboxylation of cyclohexane (Paul et al., 2016).

Hydrogenation Studies

Research on hydrogenation reactions, such as those conducted by (Hiyoshi et al., 2007), also utilizes tert-butyl groups. Their study on the hydrogenation of tert-butylphenols highlighted the role of these groups in influencing reaction selectivity and efficiency.

properties

IUPAC Name

2-(tert-butylcarbamoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYLQMLQBRWTPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398063
Record name 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69049-86-1
Record name 2-(tert-butylcarbamoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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